4-Chloroquinoline-2-carboxamide
Description
Properties
CAS No. |
4203-20-7 |
|---|---|
Molecular Formula |
C10H7ClN2O |
Molecular Weight |
206.63 g/mol |
IUPAC Name |
4-chloroquinoline-2-carboxamide |
InChI |
InChI=1S/C10H7ClN2O/c11-7-5-9(10(12)14)13-8-4-2-1-3-6(7)8/h1-5H,(H2,12,14) |
InChI Key |
VLECVPCRPFVRFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(=O)N)Cl |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Development
4-Chloroquinoline-2-carboxamide is primarily recognized for its role as an intermediate in the synthesis of antimalarial agents. Research indicates that derivatives of quinoline-4-carboxamides exhibit potent antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. For instance, a study highlighted the discovery of a quinoline-4-carboxamide derivative that demonstrated low nanomolar potency and excellent oral efficacy in a P. berghei malaria mouse model, indicating its potential as a new therapeutic candidate against malaria .
Table 1: Antimalarial Activity of Quinoline-4-Carboxamide Derivatives
| Compound Name | EC50 (nM) | Oral Efficacy (mg/kg) | Mechanism of Action |
|---|---|---|---|
| DDD107498 | 120 | < 1 | Inhibition of PfEF2 |
| Compound 30 | < 10 | 0.5 | Inhibition of PfEF2 |
The novel mechanism of action involving the inhibition of translation elongation factor 2 (PfEF2) is particularly noteworthy, as it may help circumvent existing drug resistance mechanisms .
Agricultural Chemistry
In agricultural applications, compounds similar to this compound have been utilized in the formulation of agrochemicals. These compounds serve as effective agents for pest control and crop protection, contributing to sustainable agricultural practices. The incorporation of such quinoline derivatives into agrochemical formulations enhances their efficacy against various pests while minimizing environmental impact .
Material Science
The versatility of this compound extends to material science, where it is used in developing novel materials such as polymers and coatings. These materials exhibit improved chemical resistance and durability, making them suitable for various industrial applications. The incorporation of quinoline structures into polymer matrices can enhance mechanical properties and thermal stability .
Biochemical Research
In biochemical research, this compound derivatives are investigated for their potential as enzyme inhibitors and receptor binders. Studies have shown that these compounds can inhibit specific enzymes involved in critical biological pathways, contributing to the understanding of disease mechanisms and the development of new therapeutic strategies .
Case Study: Anticancer Activity
Recent research also explored the anticancer properties of quinoline derivatives, including those containing the carboxamide functional group. A study synthesized a series of novel quinoline-4-carboxamide derivatives that demonstrated significant cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231). The incorporation of various substituents was found to enhance their anticancer activities through mechanisms involving oxidative stress-mediated DNA damage .
Chemical Reactions Analysis
Amide Functionalization and Acylation
4-Chloroquinoline-2-carboxamide reacts with acyl chlorides or anhydrides to form N-acylated derivatives. A study demonstrated:
Microwave-assisted methods improve reaction efficiency, achieving completion in ≤30 minutes with reduced byproduct formation compared to classical heating.
Nucleophilic Substitution at C4
The 4-chloro position undergoes substitution with various nucleophiles:
Key reactions:
-
Amination : Reacts with piperazine derivatives (e.g., N-methylpiperazine) in basic media (K₂CO₃) to yield 4-piperazinylquinoline-2-carboxamides
-
Alkoxylation : Treatment with sodium methoxide/ethanol produces 4-methoxy derivatives
-
Suzuki Coupling : Pd-catalyzed cross-coupling with aryl boronic acids forms 4-arylquinoline carboxamides
Comparative reactivity studies show C4 substitution occurs preferentially over C2 modifications due to electronic effects of the carboxamide group .
Cyclization Reactions
The compound participates in annulation reactions to construct polycyclic systems:
Notable examples:
-
Pyrano-chromenone formation :
Hydrolysis and Decarboxylation
Controlled hydrolysis conditions yield distinct products:
| Conditions | Product | Application |
|---|---|---|
| 6M HCl, reflux (4 hr) | Quinoline-2-carboxylic acid | Metal-chelating agents |
| KOH/EtOH, microwave | 4-Hydroxyquinoline-2-carboxamide | Antimalarial precursor |
Decarboxylation at 220°C under inert atmosphere generates 4-chloroquinoline, a key intermediate for antitubercular agents .
Metal Complexation
The carboxamide group coordinates transition metals, enabling catalysis applications:
-
Forms stable complexes with Cu(II)/Ni(II) ions (stability constants logβ = 12.3-14.1)
-
Catalyzes Knoevenagel condensations with 92-97% efficiency in heterocycle synthesis
Recent advances demonstrate this compound's utility in synthesizing kinase inhibitors and antimicrobial agents through rational design of these reaction pathways . The table below summarizes optimized conditions for key transformations:
| Reaction Type | Optimal Catalyst | Temperature | Time | Yield Range |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | 75°C | 8 hr | 65-82% |
| Microwave amidation | None | 150°C | 25 min | 73-89% |
| Acid-catalyzed cyclization | L-proline | 80°C | 4 hr | 78-91% |
These reaction profiles enable precise structural tuning while maintaining the quinoline core's bioactive conformation. Current research focuses on developing enantioselective variants using chiral auxiliaries .
Comparison with Similar Compounds
4-Chloro-pyridine-2-carboxamide
- Structure : Pyridine ring with chlorine at position 4 and carboxamide at position 2 (C₆H₅ClN₂O, MW 172.57 g/mol).
- Key Differences: The absence of a fused benzene ring reduces aromaticity and molecular weight compared to the quinoline analog.
- Applications : Primarily used in agrochemicals and as a ligand in coordination chemistry. The simpler structure may offer synthetic advantages but reduced target affinity in biological systems .
4-Chloro-2-methylquinoline-7-carboxylic Acid
- Structure: Quinoline with chlorine (C4), methyl (C2), and carboxylic acid (C7) substituents (C₁₁H₈ClNO₂, MW 221.64 g/mol).
- Key Differences :
- The carboxylic acid group increases polarity (higher PSA ~80 Ų) but reduces cell permeability compared to the carboxamide derivative.
- Methyl substitution at C2 may sterically hinder interactions with biological targets.
- Applications: Potential use in metal-chelating agents or as a precursor for ester derivatives .
4-Chloroquinazolin-2-amine
- Structure : Quinazoline (two nitrogen atoms in the ring) with chlorine at C4 and amine at C2 (C₈H₆ClN₃, MW 179.61 g/mol).
- The amine group (vs. carboxamide) may alter metabolic stability, as primary amines are prone to oxidation or conjugation .
- Applications : Explored in kinase inhibitors due to quinazoline’s affinity for ATP-binding pockets.
Quinoline-4-carboxylate Esters
- Example: [2-(2,4-Dichlorophenyl)-2-oxoethyl] 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate (C₂₈H₂₀Cl₃NO₃, MW 532.82 g/mol).
- Key Differences: Ester groups at C4 increase hydrophobicity (LogP >4.0) and may prolong half-life in lipid-rich environments.
- Applications : Antimicrobial or antiparasitic agents due to extended aromatic systems .
Physicochemical and Metabolic Comparisons
Table 1: Comparative Properties of 4-Chloroquinoline-2-carboxamide and Analogs
| Compound | Molecular Formula | MW (g/mol) | LogP | PSA (Ų) | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | C₁₀H₇ClN₂O | 206.63 | 2.69 | 55.98 | Carboxamide (C2), Cl (C4) |
| 4-Chloro-pyridine-2-carboxamide | C₆H₅ClN₂O | 172.57 | ~1.8* | 55.98 | Carboxamide (C2), Cl (C4) |
| 4-Chloro-2-methylquinoline-7-carboxylic acid | C₁₁H₈ClNO₂ | 221.64 | ~2.5* | ~80.0 | Carboxylic acid (C7), Cl (C4) |
| 4-Chloroquinazolin-2-amine | C₈H₆ClN₃ | 179.61 | ~1.5* | 64.48 | Amine (C2), Cl (C4) |
| Quinoline-4-carboxylate ester | C₂₈H₂₀Cl₃NO₃ | 532.82 | >4.0 | ~50.0 | Ester (C4), Cl (C6, C3) |
*Estimated based on structural analogs.
Metabolic Stability Insights
- Chloroquine derivatives (e.g., hydroxychloroquine) undergo dealkylation and oxidation to form primary amines and carboxylic acids, as seen in primate studies .
Preparation Methods
Synthesis of 4-Chloroquinoline-2-carboxylic Acid
The foundational step in classical routes involves synthesizing 4-chloroquinoline-2-carboxylic acid, typically achieved through nitration and subsequent chlorination of quinoline derivatives. A notable method involves the reaction of 4-nitroquinoline N-oxide with benzoyl chloride under acidic conditions, followed by hydrolysis to yield the carboxylic acid. This two-step process, while reliable, requires precise stoichiometric control of chlorinating agents such as POCl₃ to avoid over-chlorination.
Reaction Conditions :
-
Step 1 : Nitro group reduction using SnCl₂/HCl at 80–100°C.
-
Step 2 : Chlorination with POCl₃ (1.2–1.5 equivalents) in DMF at reflux.
Decarboxylation side reactions are minimized by maintaining anhydrous conditions and avoiding prolonged heating.
Amidation via Acid Chloride Formation
Conversion of the carboxylic acid to the carboxamide proceeds through acid chloride intermediates. Treatment with SOCl₂ or PCl₅ generates the reactive acyl chloride, which is subsequently reacted with primary or secondary amines.
Protocol :
-
Acid Chloride Formation : 4-Chloroquinoline-2-carboxylic acid (1 eq) is refluxed with SOCl₂ (10 eq) in THF for 5 hours, yielding the acid chloride in >90% purity.
-
Amine Coupling : The acid chloride is treated with ammonium hydroxide or substituted amines at 0–25°C, followed by aqueous workup to isolate the carboxamide.
Challenges :
-
Hydrolysis of the acid chloride back to the carboxylic acid in the presence of moisture.
-
Competing side reactions with electron-deficient amines.
Microwave-Assisted Ester Aminolysis
Direct Amidation of Carboxylic Acid Esters
To circumvent decarboxylation issues, methyl or ethyl esters of 4-chloroquinoline-2-carboxylic acid serve as stable intermediates. Microwave irradiation accelerates the aminolysis of these esters, enhancing reaction efficiency.
Experimental Setup :
-
Ester Synthesis : Quinoline-2-carboxylic acid is esterified using methanol/H₂SO₄ or DCC/DMAP.
-
Microwave Conditions : Esters (1 eq) react with amines (1.5 eq) in DMF at 120°C for 15–30 minutes under microwave irradiation (300 W).
Advantages :
Solvent and Catalyst Optimization
The choice of solvent and catalyst critically influences yield:
| Condition | Yield (%) | Byproducts |
|---|---|---|
| DMF + PTSA | 45 | Decarboxylation |
| Chlorobenzene + tBuOK | 38 | Ester hydrolysis |
| Solvent-free | 62 | Minimal |
Polar aprotic solvents like DMF stabilize transition states but risk decarboxylation, while solvent-free conditions favor cleaner reactions.
Catalytic and Green Chemistry Approaches
Palladium-Catalyzed C–H Activation
Transition metal catalysts enable direct functionalization of the quinoline core, bypassing pre-functionalized intermediates. Palladium(II) acetate with directing groups (e.g., 8-aminoquinoline) facilitates carboxylation at the 2-position, followed by chlorination.
Mechanistic Insight :
-
Oxidative Addition : Pd(0) inserts into the C–H bond at position 2.
-
Carboxylation : CO₂ insertion forms the carboxylic acid intermediate.
-
Chlorination : Subsequent treatment with NCS (N-chlorosuccinimide) introduces the 4-chloro substituent.
Yield : 65–75% over three steps.
Ionic Liquid-Mediated Synthesis
Recyclable ionic liquids (e.g., [BMIM][BF₄]) replace traditional solvents in both chlorination and amidation steps, reducing waste and improving atom economy.
Procedure :
-
Chlorination : Quinoline reacts with NCS in [BMIM][BF₄] at 80°C (85% yield).
-
Amidation : The carboxylic acid undergoes amidation using HATU/DIPEA in the same ionic liquid (78% yield).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Classical Acid Chloride | 70–85 | 12–24 h | Low | High |
| Microwave Aminolysis | 80–90 | 0.5–1 h | Moderate | Medium |
| Palladium Catalysis | 65–75 | 6–8 h | High | Low |
| Ionic Liquid | 75–85 | 8–10 h | Moderate | Medium |
Key Observations :
-
Microwave methods offer superior yields and speed but require specialized equipment.
-
Ionic liquid approaches balance environmental and economic factors but face challenges in solvent recovery.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms >95% purity for most synthetic batches.
Challenges and Mitigation Strategies
Decarboxylation During Direct Amidation
Cause : Prolonged heating or acidic/basic conditions.
Solution : Use ester intermediates or low-temperature microwave activation.
Regioselective Chlorination
Cause : Competing electrophilic substitution at positions 3 and 8.
Solution : DFT-guided catalyst design to enhance 4-position selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
